Cas no 82689-19-8 ((S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate)

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate is a chiral intermediate widely used in pharmaceutical synthesis, particularly in the preparation of biologically active compounds. Its key advantages include high enantiomeric purity, which is critical for stereoselective reactions, and the presence of both hydroxyl and carbamate functional groups, enabling versatile derivatization. The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes while allowing selective deprotection under mild acidic conditions. This compound is valuable in the synthesis of indole-based therapeutics, such as kinase inhibitors and serotonin modulators, due to its structural compatibility with bioactive scaffolds. Its well-defined stereochemistry ensures reproducibility in complex synthetic routes.
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate structure
82689-19-8 structure
商品名:(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
CAS番号:82689-19-8
MF:C16H22N2O3
メガワット:290.357484340668
MDL:MFCD00235953
CID:722456
PubChem ID:24873751

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 化学的及び物理的性質

名前と識別子

    • N-Boc-L-tryptophanol
    • Nalpha-(tert-Butoxycarbonyl)-L-tryptophanol
    • Boc-L-Tryptophanol
    • (S)-tert-Butyl (1-hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
    • Boc-Trypotophanol
    • Boc-Tryptophanol
    • Carbamic acid,N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester
    • N-alpha-Boc-L-tryptophanol
    • tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate
    • (S)-2-(Boc-amino)-3-(3-indolyl)propanol
    • Nα-Boc-L-tryptophanol
    • (S)-2-(tert-Butoxycarbonyl)amino-3-(3-indolyl)propanol
    • 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate (ACI)
    • Carbamic acid, [(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, [2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
    • 1,1-Dimethylethyl [(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate
    • N-tert-Butoxycarbonyl-L-tryptophanol
    • (S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
    • MDL: MFCD00235953
    • インチ: 1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1
    • InChIKey: JEFQUFUAEKORKL-LBPRGKRZSA-N
    • ほほえんだ: C(C1=CNC2C=CC=CC1=2)[C@@H](CO)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 290.16300
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: White to Yellow Solid
  • 密度みつど: 1.1900
  • ゆうかいてん: 120.0 to 124.0 deg-C
  • PSA: 74.35000
  • LogP: 2.98690
  • ようかいせい: 未確定
  • 光学活性: [α]20/D −30°, c = 2 in acetic acid

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate セキュリティ情報

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM116754-25g
N-Boc-L-tryptophanol
82689-19-8 95%+
25g
$*** 2023-03-30
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H66571-5g
N-Boc-L-tryptophanol, 95%
82689-19-8 95%
5g
¥6677.00 2023-02-26
Chemenu
CM116754-25g
N-Boc-L-tryptophanol
82689-19-8 95%+
25g
$230 2021-08-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011528-1g
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8 98%
1g
¥600 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4287-1g
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8 98.0%(LC&N)
1g
¥230.0 2022-05-30
TRC
B943903-250mg
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8
250mg
$ 50.00 2022-06-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R011528-5g
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8 98%
5g
¥1885 2024-05-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803240-5g
Boc-L-Tryptophanol
82689-19-8 98%
5g
509.00 2021-05-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B117151-1g
(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
82689-19-8 98%
1g
¥43.90 2023-09-04
AstaTech
56278-5/G
(S)-3-(2-(BOC-AMINO)-3-HYDROXYPROPYL)-INDOLE
82689-19-8 97%
5/G
$100 2022-06-01

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 Reagents: Methyl chloroformate ;  1 h, 0 °C
1.3 Reagents: Sodium borohydride Solvents: Water ;  4 h, 0 °C
リファレンス
Synthesis and antimicrobial activities of amides of chiral benzyl ethers of N-Boc protected aminols of L-amino acids with succinic acid
Mumtaz, Salma; et al, Journal of the Chemical Society of Pakistan, 2015, 37(2), 407-417

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 18 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, 25 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
リファレンス
Design, synthesis and evaluation of novel indole derivatives as AKT inhibitors
Yang, Dezhi; et al, Bioorganic & Medicinal Chemistry, 2014, 22(1), 366-373

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
リファレンス
Pseudosymmetry in Azabicyclo[2.1.1]hexanes. A Stereoselective Construction of the Bicyclic Core of Peduncularine
Ragains, Justin R.; et al, Organic Letters, 2006, 8(20), 4437-4440

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  30 min, 0 °C; 18 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  24 h, 25 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  < 0 °C; 4 h, 25 °C
リファレンス
Design, synthesis, and evaluation of novel Akt1 inhibitors based on an indole scaffold
Yang, Dezhi ; et al, Chemical Biology & Drug Design, 2017, 90(5), 791-803

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water
1.3 Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
リファレンス
A catalytic N-deacylative alkylation approach to hexahydropyrrolo[2,3-b]indole alkaloids
Kumar, Nivesh; et al, Chemical Communications (Cambridge, 2018, 54(65), 9083-9086

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Thionyl chloride ;  0 °C; overnight, 60 °C
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
3.2 Reagents: Citric acid Solvents: Water ;  > 1 min
リファレンス
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
1.2 Reagents: Citric acid Solvents: Water ;  > 1 min
リファレンス
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Sodium sulfate Solvents: Water
2.1 Solvents: 1,4-Dioxane ,  Water ;  12 h, 25 °C
リファレンス
A catalytic N-deacylative alkylation approach to hexahydropyrrolo[2,3-b]indole alkaloids
Kumar, Nivesh; et al, Chemical Communications (Cambridge, 2018, 54(65), 9083-9086

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  Isobutyl chloroformate Solvents: Tetrahydrofuran ;  15 min, -15 °C
1.2 Reagents: Sodium borohydride Solvents: Water ;  1 h, -15 °C
1.3 Reagents: Water
リファレンス
Synthesis and evaluation of chirally defined side chain variants of 7-chloro-4-aminoquinoline to overcome drug resistance in malaria chemotherapy
Dola, Vasantha Rao; et al, Antimicrobial Agents and Chemotherapy, 2017, 61(3),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran
リファレンス
An efficient method for the reduction of N-protected amino acids and peptides to the corresponding alcohols
Naqvi, T.; et al, Journal of Chemical Research, 1999, (7), 424-425

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium borohydride Catalysts: Methanol Solvents: Tetrahydrofuran ;  45 min, rt; 45 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
リファレンス
Copper-Catalyzed Cyclization of Iodo-tryptophans: A Straightforward Synthesis of Pyrroloindoles
Coste, Alexis; et al, Organic Letters, 2008, 10(17), 3841-3844

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  4 h, 0 °C
2.2 Reagents: Citric acid Solvents: Water ;  > 1 min
リファレンス
Development of N-Hydroxycinnamamide-Based Histone Deacetylase Inhibitors with an Indole-Containing Cap Group
Zhang, Yingjie; et al, ACS Medicinal Chemistry Letters, 2013, 4(2), 235-238

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Lithium chloride ,  Sodium borohydride Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Synthesis and binding properties of guanidinium biscarboxylates
Spaeth, Andreas; et al, Monatshefte fuer Chemie, 2011, 142(12), 1289-1308

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Raw materials

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate Preparation Products

(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate 関連文献

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Amadis Chemical Company Limited
(CAS:82689-19-8)(S)-tert-Butyl (1-Hydroxy-3-(1H-indol-3-yl)propan-2-yl)carbamate
A840415
清らかである:99%
はかる:100g
価格 ($):315.0